molecular formula C21H25N3O4S B2808270 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide CAS No. 1101639-93-3

1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2808270
CAS No.: 1101639-93-3
M. Wt: 415.51
InChI Key: UGEZKYUEZSUOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active compounds . It also has a sulfamoyl group, which is often found in various drugs . The presence of these groups suggests that this compound could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfamoyl group could potentially undergo reactions with amines or alcohols .

Scientific Research Applications

Acylation and Formation of Iminium Salts

  • Tertiary carboxamides, such as the mentioned compound, are acylated at the oxygen atom by benzoyl chloride in the presence of silver trifluoromethanesulphonate. This process results in the formation of 1-acyloxyiminium salts. When these salts contain hydrogen atoms at specific positions, they can yield unstable 1-acyloxy-enamines or -dienamines, which have potential applications in organic synthesis (Bottomley & Boyd, 1980).

Anti-Acetylcholinesterase Activity

  • A series of derivatives, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These derivatives show potent inhibitory activity against acetylcholinesterase, which is significant in the context of developing antidementia agents (Sugimoto et al., 1990).

Inhibition of Carbonic Anhydrases

  • Certain aromatic sulfonamide inhibitors, similar in structure to the mentioned compound, have been studied for their inhibitory action on carbonic anhydrase isoenzymes. These studies are crucial for understanding the potential therapeutic applications of these compounds in diseases where carbonic anhydrases play a role (Supuran et al., 2013).

Prodrug Forms for Sulfonamide Group

  • Research on N-acyl derivatives of model sulfonamides, which are structurally related to the discussed compound, focuses on their potential as prodrug forms. This is relevant in the context of carbonic anhydrase inhibitors and their pharmacological applications (Larsen, Bundgaard, & Lee, 1988).

Photolytic Decomposition Studies

  • Photolytic decomposition studies of indapamide, a compound structurally related to the mentioned chemical, provide insights into the stability and decomposition pathways of similar compounds. This information is vital for understanding their behavior under various conditions (Davis, Wells, & Taylor, 1979).

Properties

IUPAC Name

1-[4-(diethylsulfamoyl)benzoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-23(5-2)29(27,28)17-12-10-15(11-13-17)21(26)24-18-9-7-6-8-16(18)14-19(24)20(25)22-3/h6-13,19H,4-5,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEZKYUEZSUOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.